molecular formula C17H28N2O2S B5441769 (3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5441769
M. Wt: 324.5 g/mol
InChI Key: POIZQYKXUWYDCS-IRXDYDNUSA-N
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Description

(3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the pyrrolidine and morpholine rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines.

Scientific Research Applications

(3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol can be compared with other compounds that have similar structural features, such as those containing thiophene, morpholine, or pyrrolidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-13(2)9-14-3-4-15(22-14)10-18-11-16(17(20)12-18)19-5-7-21-8-6-19/h3-4,13,16-17,20H,5-12H2,1-2H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIZQYKXUWYDCS-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)CN2CC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(S1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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